1-Benzhydryl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea
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Overview
Description
The compound “1-Benzhydryl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea” is a benzhydryl compound . Benzhydryl compounds are a group of organic compounds whose parent structures include diphenylmethane (which is two benzene rings connected by a single methane), with any number of attached substituents .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzhydryl compounds can undergo a variety of reactions, including oxidation, reduction, and various substitution reactions .Scientific Research Applications
Anticancer Activity :
- A study synthesized ureas and sulfamides derived from 1-aminotetralins, which are structurally related to the compound . The synthesized compounds showed varying degrees of cytotoxic activity against human glioblastoma and prostate cancer cell lines (Özgeriş et al., 2017).
Antineoplastic and Antimonoamineoxidase Properties :
- Research on benzo[H]quinazoline derivatives, which involve similar structural elements to the compound , revealed insights into their antineoplastic and antimonoamineoxidase properties (Markosyan et al., 2010).
Benzylic Oxygenations of Tetrahydronaphthalenes :
- A study explored the directed, DDQ-promoted benzylic oxygenations of tetrahydronaphthalenes, which are structurally related to the compound . This research provided insights into the reactivity of these compounds (Ramdayal et al., 1999).
Hypotensive and Antiarrhythmic Activities :
- A series of ureas or thioureas and their guanidine analogues synthesized from corresponding 3-amino-1,2,3,4-tetrahydronaphthalenes showed pronounced hypotensive and antiarrhythmic activities in rats (Chalina & Chakarova, 1998).
Synthesis of 4-Chloro-5-Hydroxy-1H-Benzo[g]indoles :
- Research involving the synthesis of 4-chloro-5-hydroxy-1H-benzo[g]indoles from related compounds like methyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propenoate provides further context on the chemical reactivity and potential applications of such compounds (Yi et al., 2005).
Acid-Catalyzed Solvolytic Elimination (Aromatization) of Allylic Ethers and Alcohols :
- This study explored the acid-catalyzed solvolysis of 1-methoxy-1-methyl-1,4-dihydronaphthalene, which is related to the compound , focusing on the mechanisms of its reactivity (Jia & Thibblin, 2001).
Flexible 1-[(2-Aminoethoxy)Alkyl]-3-Ar(O)Yl(Thio)Ureas as Novel Acetylcholinesterase Inhibitors :
- Research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which are structurally related to the compound , investigated their potential as acetylcholinesterase inhibitors (Vidaluc et al., 1995).
Mechanism of Action
Target of Action
The compound contains a benzhydryl group and a tetrahydronaphthalen group. Benzhydryl compounds are a group of organic compounds whose parent structures include diphenylmethane . Tetrahydronaphthalen is a polycyclic aromatic hydrocarbon . These groups are found in many bioactive compounds, suggesting that the compound could interact with multiple targets.
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds containing benzhydryl and tetrahydronaphthalen groups have been found to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Result of Action
Based on the biological activities associated with benzhydryl and tetrahydronaphthalen compounds, it could potentially have a range of effects depending on the target it interacts with .
Properties
IUPAC Name |
1-benzhydryl-3-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-24(26-18-25(29)16-15-19-9-7-8-14-22(19)17-25)27-23(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-14,23,29H,15-18H2,(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQKGQNRYQVKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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